
Methyl 4-amino-1-naphthoate
Overview
Description
Methyl 4-amino-1-naphthoate (CAS 157252-24-9) is a naphthalene-derived ester with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It features a methyl ester group at the 1-position and an amino substituent at the 4-position of the naphthalene ring. This compound is frequently utilized in organic synthesis as a precursor for amide coupling reactions, as demonstrated in the synthesis of CD40–CD40L inhibitors, where it forms a key intermediate in the preparation of biphenylcarboxamide derivatives . Its reactivity is attributed to the electron-donating amino group, which enhances nucleophilic substitution and coupling efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-1-naphthoate can be synthesized through several methods. One common approach involves the nitration of methyl 1-naphthoate to form methyl 4-nitro-1-naphthoate, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl 4-amino-1-naphthyl alcohol.
Substitution: Formation of azo compounds or other substituted aromatic derivatives.
Scientific Research Applications
Chemical Applications
Intermediate in Synthesis
Methyl 4-amino-1-naphthoate serves as an important intermediate in the synthesis of various organic compounds, including dyes and pigments. Its structure allows for further chemical modifications, making it a versatile building block in organic synthesis. For instance, it can be oxidized to form nitroso or nitro derivatives, or reduced to produce alcohols or substituted aromatic compounds.
Table 1: Chemical Transformations of this compound
Transformation Type | Product |
---|---|
Oxidation | Nitro derivatives |
Reduction | Methyl 4-amino-1-naphthyl alcohol |
Substitution | Azo compounds |
Biological Applications
Biological Activity Studies
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its interaction with enzymes such as cytochrome P450, which are critical in drug metabolism and detoxification processes. The compound's ability to form hydrogen bonds with amino acids can influence protein structure and function, which is vital for understanding enzyme mechanisms .
Case Study: Anticancer Properties
In a study investigating the anticancer effects of this compound, researchers found that it could inhibit the growth of certain cancer cell lines through apoptosis induction. This highlights its potential as a lead compound in drug development targeting cancer therapies .
Medical Applications
Drug Development
this compound is being explored for its potential use as a precursor in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For example, derivatives of this compound have been designed to inhibit specific enzymes involved in cancer progression .
Table 2: Potential Medical Applications
Application Type | Description |
---|---|
Anticancer Agents | Development of inhibitors for cancer therapies |
Enzyme Inhibitors | Targeting specific pathways in disease mechanisms |
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals such as polymers and coatings. Its reactivity allows it to participate in various polymerization reactions, contributing to the development of materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester group can undergo hydrolysis to release the active naphthoic acid derivative. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-Fluoro-1-naphthoate
Molecular Formula : C₁₂H₉FO₂
Molecular Weight : 204.20 g/mol
- Structural Differences: The fluorine atom at the 4-position replaces the amino group in Methyl 4-amino-1-naphthoate.
- Electronic Effects: Fluorine is strongly electron-withdrawing, reducing the electron density of the naphthalene ring compared to the electron-donating amino group. This difference significantly impacts reactivity; for example, the amino group facilitates nucleophilic amide bond formation, while the fluorine substituent may enhance stability against oxidation or hydrolysis .
- Mass Spectrometry: The monoisotopic mass of the fluoro analog (204.0587 Da) is slightly higher than that of the amino derivative (201.22 Da), reflecting fluorine’s atomic mass contribution .
Table 1: Key Properties of Methyl 4-Substituted-1-naphthoates
Methyl Salicylate
Molecular Formula : C₈H₈O₃
Molecular Weight : 152.15 g/mol
- Structural Differences: Methyl salicylate is an aromatic ester with a hydroxyl group at the ortho position relative to the ester, unlike the amino-substituted naphthalene system.
- Acidity and Reactivity: The hydroxyl group in methyl salicylate allows for intramolecular hydrogen bonding, increasing acidity (pKa ~9.9) and enabling chelation. In contrast, this compound’s amino group (pKa ~4.5–5.5 for aromatic amines) participates in conjugation and amide bond formation rather than acid-base reactions .
- Applications: Methyl salicylate is widely used as a fragrance and anti-inflammatory agent, whereas this compound is specialized for pharmaceutical intermediate synthesis .
General Methyl Ester Characteristics
Methyl esters, including this compound, share common properties such as moderate polarity and susceptibility to hydrolysis under acidic or basic conditions. However, substituents critically influence their behavior:
- Solubility: Amino groups enhance solubility in polar solvents (e.g., DMSO or DMF) compared to halogenated analogs .
- Thermal Stability : Electron-withdrawing groups (e.g., fluorine) may improve thermal stability, while electron-donating groups (e.g., NH₂) increase reactivity in coupling reactions .
Biological Activity
Methyl 4-amino-1-naphthoate (C₁₂H₁₁NO₂) is a naphthalene derivative characterized by the presence of an amino group at the 4-position and a methyl ester at the 1-position. This compound has garnered attention in various fields, particularly due to its notable biological activities, which include interactions with enzymes, effects on cellular processes, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol
- Purity : Typically around 95%
- Classification : Irritant (GHS)
Mechanisms of Biological Activity
This compound exhibits significant biological activity through several mechanisms:
-
Enzyme Interaction :
- It interacts predominantly with cytochrome P450 enzymes, which are essential for drug metabolism. Depending on the context, it can either inhibit or activate these enzymes, thereby influencing metabolic pathways and affecting drug efficacy and toxicity.
- The compound can also bind to active sites of various enzymes, leading to alterations in their catalytic activities.
-
Cellular Effects :
- The compound has been shown to influence cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
- It can alter gene expression by interacting with transcription factors and other regulatory proteins, impacting protein synthesis through hydrogen bonding and hydrophobic interactions.
-
Metabolic Pathways :
- This compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that can further interact with other biomolecules.
Antimicrobial and Anticancer Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains and potential anticancer properties . The following table summarizes key findings from various studies:
Case Studies
-
Cytochrome P450 Modulation :
- A study demonstrated that this compound could inhibit the activity of certain cytochrome P450 isoforms in vitro, leading to altered metabolism of co-administered drugs. This finding highlights its potential implications in pharmacokinetics and drug interactions.
-
Cell Proliferation Studies :
- In a controlled laboratory setting, treatment with varying concentrations of this compound resulted in dose-dependent effects on cell proliferation rates in cultured cancer cell lines. At lower concentrations, it promoted proliferation, while higher concentrations led to significant cytotoxic effects .
Toxicological Profile
This compound is classified as an irritant and exhibits toxicity at elevated doses. Studies have indicated that prolonged exposure can lead to liver and kidney toxicity due to the accumulation of the compound and its metabolites within these organs.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare Methyl 4-amino-1-naphthoate, and what critical reaction conditions ensure high purity?
this compound is typically synthesized via coupling reactions. For example, it reacts with carboxylic acid derivatives (e.g., 4’-nitro[1,1’-biphenyl]-4-carboxylic acid) in dimethylformamide (DMF) using coupling agents. Key conditions include stoichiometric control of reagents, inert atmosphere, and post-reaction purification via recrystallization or chromatography. Similar protocols for naphthalene derivatives emphasize avoiding moisture and optimizing reaction time to minimize side products .
Table 1: Example Reaction Parameters for Coupling Reactions
Parameter | Condition |
---|---|
Solvent | DMF |
Coupling Agent | Standard peptide coupling reagents |
Temperature | Room temperature to 80°C |
Purification | Recrystallization (ethanol/water) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation relies on:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.86 ppm and ester methyl groups at δ 3.97 ppm) .
- FTIR : Identifies functional groups (e.g., ester C=O stretch at 1698 cm⁻¹ and N-H stretches at 3436 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+Na]+ observed at m/z 449.1089 vs. calculated 449.1108) .
Q. How should researchers handle discrepancies in spectral data during characterization?
Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities or crystallographic disorder. Solutions include:
- Repetition under controlled conditions.
- Complementary methods like X-ray crystallography (using SHELXL for refinement) .
- Cross-validation with elemental analysis or mass spectrometry .
Advanced Research Questions
Q. How can experimental design frameworks like the Taguchi method optimize synthesis of this compound derivatives?
The Taguchi method systematically tests variables (e.g., catalyst concentration, temperature) using orthogonal arrays. For example, Signal-to-Noise (S/N) ratios quantify robustness:
- Key parameters : Solvent polarity, reaction time, and reagent stoichiometry.
- Output : Higher yields via parameter interactions (e.g., elevated temperature with polar solvents) .
Table 2: Taguchi Optimization Example
Parameter | Level 1 | Level 2 | Level 3 | Contribution (%) |
---|---|---|---|---|
Temperature | 25°C | 50°C | 75°C | 45% |
Catalyst | 0.1 eq | 0.2 eq | 0.3 eq | 30% |
Q. What strategies resolve low yields in coupling reactions involving this compound?
- Mechanistic analysis : Probe steric hindrance from the naphthalene ring using computational models (e.g., DFT calculations).
- Alternative coupling agents : Switch from carbodiimides to uranium-based reagents for bulky substrates.
- In situ monitoring : Use HPLC or TLC to track reaction progress and adjust conditions dynamically .
Q. How can crystallographic refinement resolve ambiguities in this compound complexes?
SHELX programs (e.g., SHELXL) enable high-resolution refinement. For challenging cases:
- Apply twinning corrections for non-merohedral crystals.
- Use restraints for disordered solvent molecules.
- Validate hydrogen bonding networks via difference Fourier maps .
Q. What toxicological screening protocols apply to this compound in biomedical research?
While direct data is limited, analog studies on naphthalenes recommend:
- In vitro assays : HepG2 cell viability tests for hepatic toxicity.
- In vivo models : Rodent studies assessing respiratory and renal effects (aligned with EPA guidelines for naphthalene derivatives) .
Q. Methodological Guidance
Q. How to validate stability under physiological conditions for drug discovery applications?
Properties
IUPAC Name |
methyl 4-aminonaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYWWJUIABXSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157252-24-9 | |
Record name | methyl 4-aminonaphthalene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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